molecular formula C4H11NO2 B3047615 Ammonium butyrate CAS No. 14287-04-8

Ammonium butyrate

Cat. No.: B3047615
CAS No.: 14287-04-8
M. Wt: 105.14 g/mol
InChI Key: YNTQKXBRXYIAHM-UHFFFAOYSA-N
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Description

Ammonium butyrate is a chemical compound with the molecular formula C4H11NO2. It is the ammonium salt of butyric acid, also known as butanoic acid. This compound is typically found in a crystalline form and is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium butyrate can be synthesized through the neutralization reaction between butyric acid and ammonia. The reaction is as follows:

C4H8O2+NH3C4H11NO2\text{C}_4\text{H}_8\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_4\text{H}_{11}\text{NO}_2 C4​H8​O2​+NH3​→C4​H11​NO2​

This reaction typically requires controlled conditions to ensure complete neutralization and to avoid the formation of by-products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting butyric acid with ammonia or amines. The process involves heating the mixture to remove water and drive the reaction to completion. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ammonium butyrate has a wide range of applications in scientific research:

Mechanism of Action

Ammonium butyrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ammonium butyrate can be compared with other ammonium carboxylates such as ammonium acetate, ammonium propionate, and ammonium pentanoate. While these compounds share similar chemical structures and properties, this compound is unique due to its specific applications and reactivity:

Properties

CAS No.

14287-04-8

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

azane;butanoic acid

InChI

InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3

InChI Key

YNTQKXBRXYIAHM-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].[NH4+]

Canonical SMILES

CCCC(=O)O.N

14287-04-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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